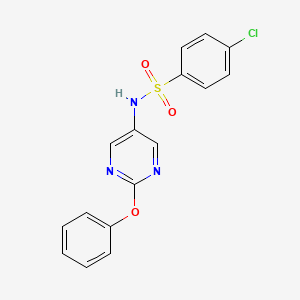

4-chloro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-chloro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide" is a chemical entity that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, which include antimicrobial, anticancer, and enzyme inhibition properties. The presence of a chloro group and a phenoxypyrimidinyl moiety in the structure suggests potential for specific biological interactions and activities.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the reaction of suitable sulfonyl chlorides with amines or other nitrogen-containing heterocycles. For instance, in the synthesis of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides, aminoguanidines were reacted with phenylglyoxal hydrate in glacial acetic acid . Similarly, N-(4-phenoxyphenyl)benzenesulfonamide derivatives were developed by adopting a 3-chlorobenzenesulfonyl derivative as a lead compound for structural development . These methods highlight the versatility in the synthesis of benzenesulfonamide derivatives, which could be applied to the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with various functional groups that impart unique properties to the molecules. For example, the title molecule in one study showed a dihedral angle between the two benzene rings, indicating the spatial arrangement of the substituents . Such structural features are crucial for the biological activity of these compounds as they affect the way these molecules interact with biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including coupling reactions, as seen in the synthesis of metal ion complexes with benzenesulfonamide ligands . The reactivity of the sulfonyl group and the substituents on the benzene ring can lead to the formation of diverse compounds with potential biological activities. The chemical reactions involving these compounds are often tailored to enhance their biological properties, such as increasing their anticancer activity or enzyme inhibition.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzene ring. For instance, the introduction of a trifluoromethyl group in certain derivatives has been shown to increase metabolic stability . The presence of electron-withdrawing or electron-donating groups can also affect the acidity of the sulfonyl group, which in turn influences the compound's reactivity and interactions with biological targets. The physical properties, such as the amorphous nature and nanometric particle size of metal complexes with benzenesulfonamide ligands, are also noteworthy .

Scientific Research Applications

Phenolic Compounds and Their Biological Activities

Phenolic compounds, such as chlorogenic acid, have been extensively studied for their various biological and pharmacological effects. These compounds have shown a wide range of therapeutic roles including antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, among others (Naveed et al., 2018). Research into "4-chloro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide" could explore similar biological applications, considering its potential for therapeutic use based on its chemical structure.

Environmental Impact and Degradation

Studies on the occurrence, fate, and behavior of related compounds, such as parabens, in aquatic environments reveal the importance of understanding the environmental impact and biodegradability of chemical compounds (Haman et al., 2015). Research into "this compound" might focus on its environmental stability, degradation pathways, and potential effects on ecosystems to ensure safe and responsible use.

Drug Development and Chemotherapy

The review of clinical studies of oral prodrugs of 5-fluorouracil, such as capecitabine, UFT, and S-1, highlights the ongoing interest in developing more effective and less toxic chemotherapeutic agents (Malet-Martino & Martino, 2002). Exploring "this compound" in the context of drug development could provide insights into its potential as a prodrug or as part of a novel treatment regimen for various diseases.

properties

IUPAC Name |

4-chloro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3S/c17-12-6-8-15(9-7-12)24(21,22)20-13-10-18-16(19-11-13)23-14-4-2-1-3-5-14/h1-11,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEWPKOAFXZRSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cyclopropyl-N-[1-(2-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2529162.png)

![N'-thieno[2,3-d]pyrimidin-4-yl-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimidamide](/img/structure/B2529168.png)

![2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2529169.png)

![2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2529171.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2529175.png)

![N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529177.png)

![[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2529178.png)

![Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529183.png)